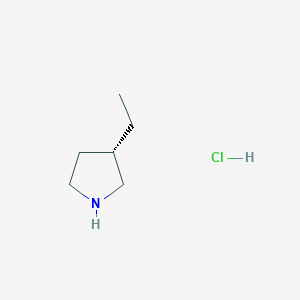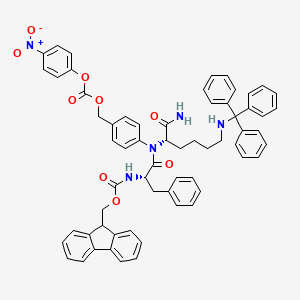
(5-Bromopyrimidin-2-yl)methanamine hydrochloride
Vue d'ensemble
Description
“(5-Bromopyrimidin-2-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1240594-62-0 . It has a molecular weight of 224.49 and its molecular formula is C5H7BrClN3 . It is a yellow to brown solid .
Molecular Structure Analysis
The InChI code for “(5-Bromopyrimidin-2-yl)methanamine hydrochloride” is 1S/C5H6BrN3.ClH/c6-4-2-8-5(1-7)9-3-4;/h2-3H,1,7H2;1H . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis
“(5-Bromopyrimidin-2-yl)methanamine hydrochloride” is a yellow to brown solid . It should be stored at a temperature between 2-8°C .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The compound, identified as (3-(5-bromopyridin-2-yl) azetidin-3-yl) methanamine, has been synthesized and structurally confirmed through various methods such as IR, 1H NMR, Mass, and chemical techniques. It exhibited notable antibacterial and antifungal activities, indicating its potential in medicinal chemistry and pharmaceutical applications (B. G. Rao, A. Prasad, & P. Rao, 2013).
- A methodology for synthesizing alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate has been developed, showcasing efficient access to these compound cores. This process involves functionalizing 5-bromo-2-chloropyridine and its pyrimidine analogue through SNAr and palladium-catalyzed reactions, indicating its utility in large-scale synthesis and potential rapid access to other heterocyclic analogues (R. Morgentin et al., 2009).
Biological and Pharmaceutical Potential
- The compound has shown a dose-dependent increase in trabecular bone formation rate in ovariectomized rats following oral administration, highlighting its potential as a small molecule lead for treating bone disorders (J. Pelletier et al., 2009).
- 5-Bromopyrimidines have been converted to 5-hydroxypyrimidines using a mild synthetic procedure, indicating a general method applicable to compounds with functional groups incompatible with other reagents for this conversion. This demonstrates the compound's versatility in chemical synthesis (J. R. Medina, T. A. Henry, & J. Axten, 2006).
Advanced Material Synthesis and Applications
- The compound has been used in synthesizing novel aryloxyethyl derivatives as serotonin 5-HT1A receptor-biased agonists with robust antidepressant-like activity. This showcases its application in the development of therapeutic agents for depression (J. Sniecikowska et al., 2019).
- In the realm of supramolecular chemistry, (5-bromopyrimidin-2-yl)methanamine hydrochloride has facilitated macrocyclization in the synthesis of trezimides and tennimides, contributing to the study of halogen bonding and the structural analysis of macrocyclic compounds (P. Mocilac & J. Gallagher, 2014).
Safety And Hazards
The compound has several hazard statements: H302, H315, H319, H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P280, P305+P351+P338 , which advise wearing protective gloves/clothing/eye protection/face protection, and rinsing cautiously with water in case of contact with eyes .
Propriétés
IUPAC Name |
(5-bromopyrimidin-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3.ClH/c6-4-2-8-5(1-7)9-3-4;/h2-3H,1,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMRUKYRRGAGJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)CN)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromopyrimidin-2-yl)methanamine hydrochloride | |
CAS RN |
1240594-62-0 | |
| Record name | (5-bromopyrimidin-2-yl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















